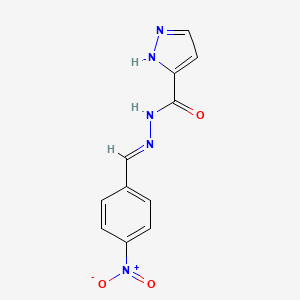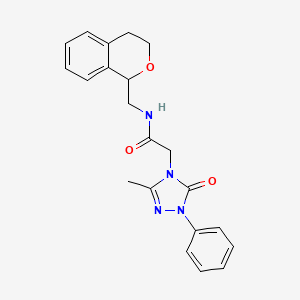
3-methylphenyl (4-bromophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylphenyl (4-bromophenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents. This compound is also known as Methyl 4-bromophenoxyacetate and is used in the pharmaceutical industry as an intermediate for the synthesis of various drugs.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activities
Natural bromophenols, including derivatives similar to 3-methylphenyl (4-bromophenoxy)acetate, have been extensively studied for their antioxidant and anticancer activities. These compounds, often derived from marine algae, have shown potent scavenging activity against radicals and moderate activity against certain radicals, indicating potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012). Moreover, synthesized methylated and acetylated derivatives of natural bromophenols have demonstrated significant antioxidant and anticancer potential on a cellular level, suggesting their merit for further investigation in drug development (Dong et al., 2022).
Carbonic Anhydrase Inhibitors
Bromophenol derivatives have been synthesized and evaluated as inhibitors for carbonic anhydrase, an enzyme critical for pH regulation in various biological processes. These compounds, including brominated phenols and their derivatives, have shown inhibitory potencies against human carbonic anhydrase isoforms, suggesting their potential as therapeutic agents for disorders related to abnormal pH levels. Notably, these compounds exhibit competitive inhibition, highlighting their specificity and effectiveness (Akbaba et al., 2013).
Antibacterial Properties
Research on bromophenols from the marine red alga Rhodomela confervoides has identified compounds with moderate antibacterial activity. These findings indicate that bromophenols, including structures similar to this compound, could serve as natural antibacterial agents. The identified compounds could be explored further for their potential in combating bacterial infections, especially given the increasing resistance to conventional antibiotics (Xu et al., 2003).
Enzyme Inhibition for Neurological Disorders
The synthesis of 4-phenylbutenone derivative bromophenols, including natural products, has revealed effective inhibition of enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are relevant in various neurological disorders, suggesting that derivatives of this compound could be potential candidates for the treatment of diseases like Alzheimer's and glaucoma. The inhibitory effects compared favorably to clinical inhibitors, opening avenues for new therapeutic agents (Bayrak et al., 2017).
Propriétés
IUPAC Name |
(3-methylphenyl) 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-11-3-2-4-14(9-11)19-15(17)10-18-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFZAYGSAPZUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)
![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)
![4-[(2-amino-5,6,7,8-tetrahydro-4-quinazolinyl)carbonyl]-1-(3-chlorophenyl)-2-piperazinone](/img/structure/B5578157.png)
![6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5578159.png)
![3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)
![1-(2-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5578191.png)

![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)

